molecular formula C11H22N2O B7873657 1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

Cat. No.: B7873657
M. Wt: 198.31 g/mol
InChI Key: XYIKGZHWAODYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is a synthetic organic compound with notable biological activity, primarily due to its structural characteristics which include a piperidine ring and an isopropylamino side chain. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in neurological disorders.

  • Molecular Formula : C11_{11}H22_{22}N2_2O
  • Molecular Weight : Approximately 198.31 g/mol
  • Structure : The compound features a piperidine ring substituted with an isopropylamino group and an ethanone moiety, which facilitates various interactions within biological systems.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzymes : It may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

Activity Description
Neurotransmission Modulation Influences neurotransmitter systems, potentially aiding in the treatment of psychiatric disorders.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, affecting overall cellular function.
Antidepressant Effects Preliminary studies suggest potential antidepressant properties, warranting further investigation.

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors indicated that the compound could enhance serotonergic activity, which is crucial for mood regulation. This suggests a possible application in treating depression and anxiety disorders .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound acts as a selective inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially benefiting conditions like Alzheimer's disease .

Study 3: Pharmacokinetics and Bioavailability

Research assessing the pharmacokinetics of this compound revealed favorable absorption characteristics and a moderate half-life, indicating its potential for effective therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences
1-[3-(Methylamino-methyl)-piperidin-1-yl]-ethanoneMethyl group may alter receptor binding affinity and selectivity.
1-[3-(Ethylamino-methyl)-piperidin-1-yl]-ethanoneEthyl substitution could influence pharmacodynamics differently.

Properties

IUPAC Name

1-[3-[(propan-2-ylamino)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-7-11-5-4-6-13(8-11)10(3)14/h9,11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKGZHWAODYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.